N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide
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Overview
Description
N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Quinazoline Formation: The quinazoline moiety can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling of Triazole and Quinazoline: The triazole and quinazoline units are then coupled together using appropriate linkers and reaction conditions to form the triazoloquinazoline core.
Introduction of the Benzyl and Propanamide Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the benzyl or propanamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other suitable electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe for investigating biological processes and interactions at the molecular level.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting various physiological processes.
Bind to Receptors: The compound can bind to specific receptors, modulating cellular signaling pathways and exerting therapeutic effects.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but differ in their fused ring systems and biological activities.
1,2,3-Triazoles: These compounds have a different triazole ring structure and are known for their diverse applications in medicinal chemistry.
Quinazoline Derivatives: Compounds with a quinazoline core exhibit various biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of triazole and quinazoline moieties, which confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-benzyl-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C24H27N5O2/c1-17(2)14-15-28-23(31)19-10-6-7-11-20(19)29-21(26-27-24(28)29)12-13-22(30)25-16-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,25,30) |
InChI Key |
JBYQLTWTUHRETD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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